molecular formula C13H8N4S B1347442 2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile CAS No. 119022-76-3

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

Cat. No.: B1347442
CAS No.: 119022-76-3
M. Wt: 252.30 g/mol
InChI Key: KTPFGSXXUDJFFQ-UHFFFAOYSA-N
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Description

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C13H8N4S and its molecular weight is 252.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 678060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that pyridine derivatives, such as nsc678060, are important constituents of a wide range of naturally occurring and synthetic bioactive compounds . They have been found to have biological activity as potential antimicrobial and anti-inflammatory agents, acetylcholinesterase inhibitors, analgesics, bactericides, and muscle relaxants .

Mode of Action

The compound is synthesized through a condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols . This synthesis process could potentially influence its interaction with its targets.

Biochemical Pathways

Given the biological activities associated with pyridine derivatives, it can be inferred that the compound may interact with various biochemical pathways related to antimicrobial and anti-inflammatory responses, acetylcholinesterase inhibition, analgesia, bactericidal action, and muscle relaxation .

Pharmacokinetics

The compound’s molecular weight is 25229400 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the biological activities associated with pyridine derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing antimicrobial and anti-inflammatory responses, acetylcholinesterase activity, analgesia, bactericidal action, and muscle relaxation .

Action Environment

The synthesis of the compound involves the use of a novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, as an efficient catalyst . This suggests that the compound’s action could potentially be influenced by the presence of certain ionic liquids or similar substances in the environment.

Properties

IUPAC Name

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPFGSXXUDJFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354744
Record name NSC678060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119022-76-3
Record name NSC678060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of Elghandour et al. (Ind. J Chem. 1997, B36, 79), a stirred solution of 0.66 g (10 mmol) malonitrile, 1.0 g (10 mmol) cyanothioacetamide, 1.0 ml (10 mmol) benzaldehyde and 0.1 ml (1.0 mmol) piperidine in 50 ml ethanol was heated at reflux for 1.5 hours. The reaction mixture was then poured onto ice-water and acidified to pH 3 with 1M hydrochloric acid. The resulting crystals were collected by filtration. Chromatography (ethyl acetate) afforded 0.24 g (10%) 6-amino-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile as a yellow crystalline solid. EI-MS m/e (%): 252 (M+, 100), 251 ([M—H]+, 92).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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